molecular formula C10H9ClF3N3 B1461859 4-[5-(trifluoromethyl)-1H-pyrazol-1-yl]aniline hydrochloride CAS No. 1803586-22-2

4-[5-(trifluoromethyl)-1H-pyrazol-1-yl]aniline hydrochloride

Cat. No. B1461859
M. Wt: 263.65 g/mol
InChI Key: DIPJWTTXDXKSRI-UHFFFAOYSA-N
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Description

“4-[5-(trifluoromethyl)-1H-pyrazol-1-yl]aniline hydrochloride” is a laboratory chemical . It is not recommended for food, drug, pesticide, or biocidal product use .


Synthesis Analysis

The synthesis of pyrazole derivatives, such as “4-[5-(trifluoromethyl)-1H-pyrazol-1-yl]aniline hydrochloride”, is a significant area of organic chemistry . These compounds are synthesized using strategically functionalized rings (i.e., amines, carbaldehydes, halides, etc.) . The synthesis involves forming various fused systems, predominantly bicyclic cores with 5:6 fusion .


Molecular Structure Analysis

The molecular structure of “4-[5-(trifluoromethyl)-1H-pyrazol-1-yl]aniline hydrochloride” includes a heteroaromatic five-membered ring with two adjacent nitrogen atoms in the annular structure . One of these nitrogen atoms is a pyrrole-type (proton donor), and the other is a pyridine-type (proton acceptor) .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-[5-(trifluoromethyl)-1H-pyrazol-1-yl]aniline hydrochloride” include a molecular formula of C10H9ClF3N3 and an average mass of 263.647 Da .

Scientific Research Applications

Anti-inflammatory and Antibacterial Applications

Trifluoromethylpyrazoles, a category that includes compounds similar to "4-[5-(trifluoromethyl)-1H-pyrazol-1-yl]aniline hydrochloride," are recognized for their anti-inflammatory and antibacterial properties. The presence of a trifluoromethyl group, especially at specific positions on the pyrazole nucleus, significantly influences the activity profile of these compounds. This characteristic makes them valuable in the development of novel anti-inflammatory and antibacterial agents with minimal side effects (Kaur, Kumar, & Gupta, 2015).

Synthesis of Heterocycles

The pyranopyrimidine core, closely related to pyrazolyl structures, is crucial in the pharmaceutical and medicinal industries due to its broad synthetic applications and bioavailability. Recent studies have emphasized the importance of hybrid catalysts in synthesizing various heterocyclic compounds, including those with pyrazole scaffolds. This underscores the versatility of pyrazole-based compounds in medicinal chemistry and drug development (Parmar, Vala, & Patel, 2023).

Safety And Hazards

“4-[5-(trifluoromethyl)-1H-pyrazol-1-yl]aniline hydrochloride” is considered hazardous . It may cause skin irritation, serious eye irritation, respiratory irritation, and damage to organs through prolonged or repeated exposure . It is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include washing thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

4-[5-(trifluoromethyl)pyrazol-1-yl]aniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F3N3.ClH/c11-10(12,13)9-5-6-15-16(9)8-3-1-7(14)2-4-8;/h1-6H,14H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIPJWTTXDXKSRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)N2C(=CC=N2)C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClF3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[5-(trifluoromethyl)-1H-pyrazol-1-yl]aniline hydrochloride

CAS RN

1803586-22-2
Record name 4-[5-(trifluoromethyl)-1H-pyrazol-1-yl]aniline hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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